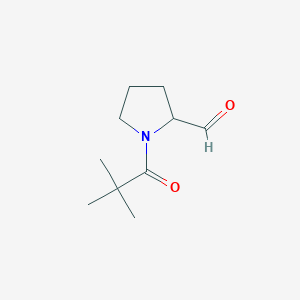![molecular formula C13H17ClN4 B13162474 6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13162474.png)
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-chloro-3-formylpyridine with 1,4-diazepane in the presence of a base, followed by cyclization and chlorination reactions . Industrial production methods often employ solvent-free or catalyst-free conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6-Chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its potent activity against multidrug-resistant tuberculosis.
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide: Used in medicinal chemistry for its unique pharmacological properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H17ClN4 |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
6-chloro-2-(1,4-diazepan-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H17ClN4/c14-11-2-3-13-16-12(10-18(13)8-11)9-17-6-1-4-15-5-7-17/h2-3,8,10,15H,1,4-7,9H2 |
InChI Key |
FCQYSLIAPORZSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)


![1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea](/img/structure/B13162417.png)



![3-Methoxyspiro[3.3]heptane-1-sulfonamide](/img/structure/B13162432.png)




![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
